Alyssin
Overview
Description
Alyssin, (S)-, is an analogue of Sulforaphane that has been shown to have cytotoxic effect on CCRF-SB leukemia cells and lymphoblastoid cells.
Scientific Research Applications
Anticancer Activity in Hepatocellular Carcinoma Cells
Alyssin demonstrates potent anticancer ability in hepatocellular carcinoma cell lines, such as HepG2. This effect is attributed to this compound's ability to increase intracellular reactive oxygen species (ROS) and suppress tubulin polymerization, leading to cell-cycle arrest in the S and G2/M phase. Unlike other isothiocyanates, this compound does not interact with DNA but works through apoptosis and necrosis, indicating its potential as a chemotherapeutic agent against hepatic cancer (Pocasap, Weerapreeyakul, & Thumanu, 2019).
Interaction with Drugs in Human Adenocarcinoma Cells
This compound, as part of isothiocyanates, has shown interactions with drugs in human adenocarcinoma cell lines, such as Caco-2. These interactions may strengthen or weaken the effect of the drugs, depending on this compound's concentration and the type of drug. The transcription factor Nrf2 is involved in these interactions, suggesting a complex regulatory mechanism affecting drug efficacy (Lubelska et al., 2012).
Enhancement of Anticancer Drug Efficacy
Recent studies have explored the combination of this compound with standard chemotherapeutics, like 5-fluorouracil, to increase their therapeutic efficacy. The synergy between this compound and 5-fluorouracil has been observed, particularly in colon cancer cell lines, enhancing the anticancer activity of 5-fluorouracil. This suggests this compound's role in potentiating the effects of existing cancer treatments (Milczarek et al., 2018).
Differential Response in Lymphoblastoid and Leukemia Cells
The effects of this compound on different cell lines have shown variability. In studies involving human B-lymphocytes derived cells, such as lymphoblastoid and leukemia cells, this compound and its analogs showed varied chemopreventive properties and apoptosis-inducing activity. This differential response highlights the specificity of this compound's action depending on the cell type (Misiewicz, Skupińska, & Kasprzycka-Guttman, 2007).
Properties
IUPAC Name |
1-isothiocyanato-5-methylsulfinylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUQPVQTAUKPPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983213 | |
Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646-23-1 | |
Record name | Alyssin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=646-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alyssin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Isothiocyanato-5-(methanesulfinyl)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALYSSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0929AF184M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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